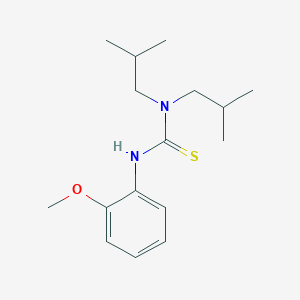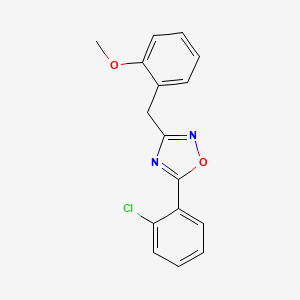
N,N-diisobutyl-N'-(2-methoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diisobutyl-N'-(2-methoxyphenyl)thiourea, also known as DIBMT, is an organic compound that has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, material science, and environmental science.
Aplicaciones Científicas De Investigación
N,N-diisobutyl-N'-(2-methoxyphenyl)thiourea has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and rheumatoid arthritis.
Mecanismo De Acción
The mechanism of action of N,N-diisobutyl-N'-(2-methoxyphenyl)thiourea is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of several protein kinases, including MAPK and AKT, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-6, and to reduce oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N,N-diisobutyl-N'-(2-methoxyphenyl)thiourea is its relatively simple synthesis method, which makes it easy to obtain in large quantities. Additionally, this compound has been found to be relatively stable under a wide range of conditions, making it suitable for use in various experimental settings. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N,N-diisobutyl-N'-(2-methoxyphenyl)thiourea. One area of interest is the development of this compound-based drugs for the treatment of various diseases, including cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Finally, the development of new synthesis methods for this compound could lead to the production of more efficient and cost-effective versions of the compound.
Métodos De Síntesis
The synthesis of N,N-diisobutyl-N'-(2-methoxyphenyl)thiourea involves the reaction between 2-methoxyaniline and diisobutylthiocarbamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. After the reaction is complete, the product is purified by column chromatography using a suitable solvent system.
Propiedades
IUPAC Name |
3-(2-methoxyphenyl)-1,1-bis(2-methylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2OS/c1-12(2)10-18(11-13(3)4)16(20)17-14-8-6-7-9-15(14)19-5/h6-9,12-13H,10-11H2,1-5H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVSKKVNGSJOJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=S)NC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5883416.png)
![ethyl (2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5883424.png)


![N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5883440.png)

![3-(3-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B5883460.png)
![2-methyl-N'-[(1-naphthyloxy)acetyl]-3-furohydrazide](/img/structure/B5883462.png)

![dimethyl 2-[(2-pyrazinylcarbonyl)amino]terephthalate](/img/structure/B5883473.png)

![ethyl 4-[6,8-dimethyl-2-(trifluoromethyl)-4-quinazolinyl]-1-piperazinecarboxylate](/img/structure/B5883477.png)
